![molecular formula C10H4BrClF3N B1268551 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline CAS No. 655235-61-3](/img/structure/B1268551.png)
8-Bromo-4-chloro-2-(trifluoromethyl)quinoline
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Overview
Description
8-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H4BrClF3N . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline consists of a quinoline core with bromo, chloro, and trifluoromethyl substituents. The molecular weight of this compound is 310.5 .Scientific Research Applications
Pharmaceutical Applications
8-Bromo-4-chloro-2-(trifluoromethyl)quinoline may have applications in the pharmaceutical industry. The trifluoromethyl group is found in many FDA-approved drugs . This group can enhance the pharmacological properties of drugs, making them more effective. Therefore, 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline could potentially be used as a building block in the synthesis of new drugs .
Synthesis of Biologically Active Compounds
This compound could be used in the synthesis of biologically active compounds. For example, it could be used in the Doebner–Miller synthesis, which involves the condensation of aromatic amines with chalcones to afford quinolines . This method can produce trisubstituted quinoline derivatives , which have various biological activities.
Synthesis of Fluorine-Containing Compounds
8-Bromo-4-chloro-2-(trifluoromethyl)quinoline could be used in the synthesis of fluorine-containing compounds. Fluorine-containing compounds have numerous applications in medicines, electronics, agrochemicals, and catalysis .
Research and Development
This compound could be used in research and development in the field of organic chemistry. It could be used to study the properties and reactions of quinoline derivatives, which could lead to the development of new synthetic methods and the discovery of new compounds .
Material Science
In material science, this compound could potentially be used in the development of new materials with unique properties. The presence of the trifluoromethyl group could influence the physical and chemical properties of the resulting materials .
Environmental Science
In environmental science, this compound could potentially be used in studies related to the environmental fate and transport of quinoline derivatives. Understanding how these compounds behave in the environment is important for assessing their potential environmental impacts .
Safety and Hazards
Future Directions
The future directions of research and applications involving 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline are not specified in the search results. Given its use in proteomics research , it’s possible that future work could involve further exploration of its properties and potential applications in this field.
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with various enzymes and receptors, exhibiting antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, including nucleophilic displacement of halogen atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets and mode of action .
Result of Action
Quinoline derivatives are known to exhibit a range of biological activities, including antibacterial, antineoplastic, and antiviral effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of quinoline derivatives .
properties
IUPAC Name |
8-bromo-4-chloro-2-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGSBQKOZKBRKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347942 |
Source
|
Record name | 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-chloro-2-(trifluoromethyl)quinoline | |
CAS RN |
655235-61-3 |
Source
|
Record name | 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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